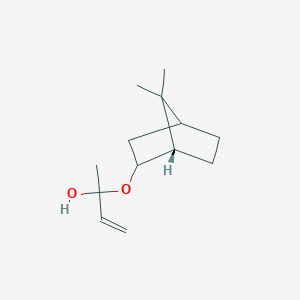
(1S-endo)-1,7,7-Trimethylbicyclo(2.2.1)hept-2-yl acrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S-endo)-1,7,7-Trimethylbicyclo(2.2.1)hept-2-yl acrylate is an organic compound that belongs to the class of bicyclic monoterpenes. This compound is characterized by its unique bicycloheptane structure, which includes a three-carbon bridge and an acrylate functional group. It is commonly used in various industrial and scientific applications due to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S-endo)-1,7,7-Trimethylbicyclo(2.2.1)hept-2-yl acrylate typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the bicycloheptane core, which is derived from camphene.
Functionalization: The camphene is then subjected to a series of functionalization reactions to introduce the acrylate group. This often involves the use of reagents such as acryloyl chloride in the presence of a base like triethylamine.
Purification: The final product is purified using techniques such as distillation or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves:
Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain optimal reaction conditions and improve efficiency.
Catalysis: Employing catalysts to enhance reaction rates and selectivity.
Automation: Integrating automated systems for monitoring and controlling the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
(1S-endo)-1,7,7-Trimethylbicyclo(2.2.1)hept-2-yl acrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the acrylate group, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Nucleophiles such as amines or alcohols
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups
Reduction: Reduced derivatives with hydrogenated functional groups
Substitution: Substituted products with new functional groups replacing the acrylate group
Aplicaciones Científicas De Investigación
(1S-endo)-1,7,7-Trimethylbicyclo(2.2.1)hept-2-yl acrylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and delivery systems.
Industry: Utilized in the production of polymers, resins, and other materials due to its reactive acrylate group.
Mecanismo De Acción
The mechanism of action of (1S-endo)-1,7,7-Trimethylbicyclo(2.2.1)hept-2-yl acrylate involves its interaction with various molecular targets. The acrylate group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to the inhibition of enzyme activity or the modification of protein function, thereby exerting its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
(1S-endo)-1,7,7-Trimethylbicyclo(2.2.1)heptan-2-ol: A similar compound with a hydroxyl group instead of an acrylate group.
(1S-endo)-1,7,7-Trimethylbicyclo(2.2.1)hept-2-yl acetate: A compound with an acetate group instead of an acrylate group.
Uniqueness
(1S-endo)-1,7,7-Trimethylbicyclo(2.2.1)hept-2-yl acrylate is unique due to its acrylate functional group, which imparts distinct reactivity and chemical properties. This makes it particularly useful in applications requiring polymerization and other acrylate-specific reactions.
Propiedades
Número CAS |
67253-41-2 |
|---|---|
Fórmula molecular |
C13H22O2 |
Peso molecular |
210.31 g/mol |
Nombre IUPAC |
2-[[(1S)-7,7-dimethyl-2-bicyclo[2.2.1]heptanyl]oxy]but-3-en-2-ol |
InChI |
InChI=1S/C13H22O2/c1-5-13(4,14)15-11-8-9-6-7-10(11)12(9,2)3/h5,9-11,14H,1,6-8H2,2-4H3/t9?,10-,11?,13?/m1/s1 |
Clave InChI |
HNQKZEYWMXUDOG-AQICRGNOSA-N |
SMILES isomérico |
CC1([C@@H]2CCC1CC2OC(C)(C=C)O)C |
SMILES canónico |
CC1(C2CCC1C(C2)OC(C)(C=C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




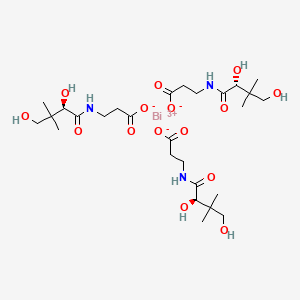
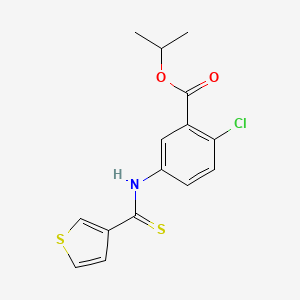
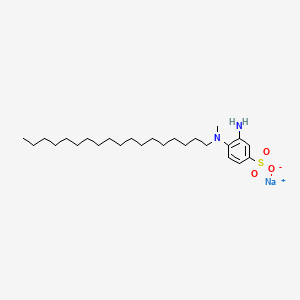
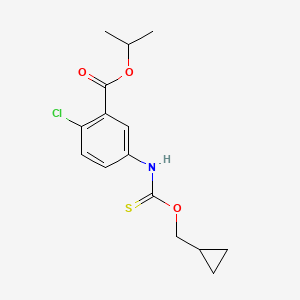

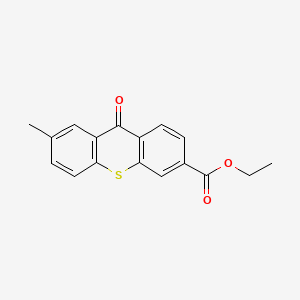
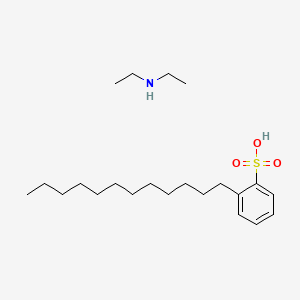
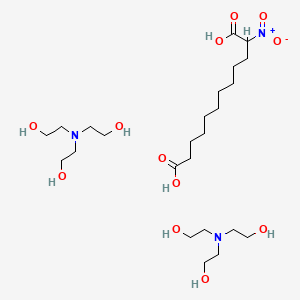



![N-(3-Cyano-9,10-dihydro-9,10-dioxo-2-anthryl)[1,1'-biphenyl]-4-carboxamide](/img/structure/B12683852.png)
